molecular formula C4H7F3O2 B144922 (R)-4,4,4-Trifluorobutane-1,3-diol CAS No. 135859-36-8

(R)-4,4,4-Trifluorobutane-1,3-diol

Cat. No. B144922
CAS RN: 135859-36-8
M. Wt: 144.09 g/mol
InChI Key: SCLIIHMYYAHRGK-GSVOUGTGSA-N
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Description

The compound "(R)-4,4,4-Trifluorobutane-1,3-diol" is a fluorinated organic molecule that has garnered attention due to its potential applications in various fields of chemistry, particularly in the synthesis of enantioselective compounds. The presence of the trifluoromethyl group and the diol functionality allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols, including the (R)-enantiomer, has been achieved through an organocatalytic asymmetric direct aldol reaction. This process involves the in situ generation of unstable trifluoroacetaldehyde from its ethyl hemiacetal, catalyzed by l-prolinamide. The reaction proceeds with various aldehydes in dichloromethane at 0°C, followed by reduction with sodium borohydride. The yields range from moderate to good (31-84%), with low diastereoselectivities but high enantioselectivities (64-97% ee) .

Molecular Structure Analysis

The molecular structure of "(R)-4,4,4-Trifluorobutane-1,3-diol" is characterized by its chiral centers and the presence of a trifluoromethyl group. The stereochemistry of the molecule is crucial for its reactivity and the enantioselectivity of the reactions it undergoes. The configuration of the chiral centers determines the molecule's physical and chemical properties and its interaction with other chiral substances.

Chemical Reactions Analysis

The trifluoromethyl group in "(R)-4,4,4-Trifluorobutane-1,3-diol" significantly influences its reactivity. It can undergo various chemical reactions, including nucleophilic substitutions and eliminations, due to the electron-withdrawing nature of the fluorine atoms. The diol part of the molecule can participate in the formation of acetals and esters, and can also act as a chelating agent in coordination chemistry. The enantioselective synthesis of related compounds, such as (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, demonstrates the utility of such fluorinated diols in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(R)-4,4,4-Trifluorobutane-1,3-diol" are influenced by its molecular structure. The trifluoromethyl group imparts a degree of lipophilicity, while the hydroxyl groups contribute to its hydrophilicity and potential for hydrogen bonding. These properties are essential for the solubility and reactivity of the compound in different solvents, which is critical for its applications in chemical synthesis. The compound's stability under various conditions is also an important aspect of its chemical properties, as seen in the use of related tartrate-derived diols in protecting groups for boronic acids .

Scientific Research Applications

Synthesis and Material Science

  • Synthesis of Ruthenium(II) Complexes

    (R)-4,4,4-Trifluorobutane-1,3-diol derivatives are utilized in synthesizing novel binuclear ruthenium(II) complexes. These complexes exhibit strong two-photon absorption due to electronic extensive delocalization and undergo reversible or quasi-reversible one-electron metal-centered redox processes (Yang et al., 2008).

  • Enantioselective Synthesis

    The compound is involved in the organocatalytic asymmetric synthesis of 2-substituted derivatives. This process involves the in situ generation of gaseous and unstable trifluoroacetaldehyde, resulting in moderate to good yields with high enantioselectivities (Funabiki et al., 2015).

  • Luminescent Material Development

    Used in the creation of Eu(III) tetrakis(β-diketonate) dimeric complexes, these compounds exhibit bright red luminescence and are potential materials for photonic applications due to their high emission quantum yields (Biju et al., 2014).

  • Dye-Sensitized Solar Cells

    Derivatives of (R)-4,4,4-Trifluorobutane-1,3-diol are used in synthesizing ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells, showcasing intense visible light absorption and potential for energy conversion applications (Islam et al., 2006).

Analytical and Detection Techniques

  • Fluorescent Probing

    A derivative of (R)-4,4,4-Trifluorobutane-1,3-diol serves as a fluorescent probe for real-time monitoring of cationic photopolymerization, displaying significant spectral shifts during polymerization processes and offering high sensitivity (Ortyl et al., 2014).

  • Selective Bilirubin Detection

    Complexes formed from this compound are used in detecting total bilirubin in blood-serum samples, showing high selectivity and sensitivity, which is critical for medical diagnostics and treatment monitoring (Yang et al., 2018).

properties

IUPAC Name

(3R)-4,4,4-trifluorobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIIHMYYAHRGK-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292570
Record name (3R)-4,4,4-Trifluoro-1,3-butanediol
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Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,4,4-Trifluorobutane-1,3-diol

CAS RN

135859-36-8
Record name (3R)-4,4,4-Trifluoro-1,3-butanediol
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Record name (3R)-4,4,4-Trifluoro-1,3-butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanediol, 4,4,4-trifluoro-, (3R)
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Synthesis routes and methods

Procedure details

2,4-Dihydroxy-1,1,1-trifluorobutane (3) is prepared by sequential reduction of ethyl 4,4,4-trifluoroacetoacetate then ethyl 3-hydroxyl-4,4,4-trifluorobutyrate. Any effective reducing agent can be used. Most preferably, the reactions are conducted as follows. To a solution of ethyl 4,4,4-trifluoroacetoacetate (1) (18.4 g, 100 mmol) in ether (200 mL) is added sodium borohydride (NaBH4) (4 g, 105 mmol) in several portions over a period of 30 min at 0°-5° C. The reaction mixture is stirred at 0°-5° C. for 1 hour and at room temperature overnight. Hydrochloric acid (10%, 100 mL) is carefully added and the solid is removed by filtration. The aqueous layer is extracted with ether (150 mL) and the combination is dried over Na2SO4, filtered and evaporated to give 18.0 g clear liquid (98%). The liquid comprises ethyl 3-hydroxy-4,4,4-trifluorobutyrate (2) (M. Tordeux and C. Wakselman, J. Fluorine Chem., 20:301-306 (1982). The solution of the liquid in ether (50 mL) is added to a suspension of lithium aluminum hydride (6 g, 0.157 mol) in ether (50 mL) at 0°-5° C. for 80 minutes. After being stirred overnight at room temperature, 100 mL of 10% HCl is very carefully added to decompose excessive lithium aluminum hydride (LiAlH4). The aqueous residue is extracted by ether or ethyl acetate (2×150 mL) and the combination dried, filtered and evaporated to afford 12.6 g clear liquid of 2,4-dihydroxy-1,1,1-trifluorobutane (FIG. 1, (3)). The above procedure was conducted and a yield of 88% obtained. The boiling point of compound (3) was 51.5°-54.0° C./0.32 mmHg. The structure was verified with 1H Nuclear Magnetic Resonance (1HNMR) as follows: (CDCl3 /TMS): δ8 6.05 (d, J=6.6 Hz, 1H, 2-OH), 4.60 (s, 1H, 4-OH), 4.03 (m, 1H, CH), 3.56 (s, 2H, 4--CH2), 1.59 (m, 2H, 3-CH2) ppm. This compound was previously described by M. Tordeux, et al., J. Fluorine Chem. 20:301-306 (1982).
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